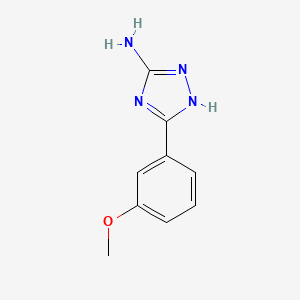

5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine

Description

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compound designation. The compound is officially registered under Chemical Abstracts Service number 289710-96-9, providing a unique identifier for this specific molecular entity. The molecular formula C₉H₁₀N₄O accurately represents the atomic composition, consisting of nine carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom, yielding a molecular weight of 190.20 daltons.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as NC1=NNC(C2=CC=CC(OC)=C2)=N1, which provides a linear description of the molecular connectivity. This notation encodes the triazole ring system with its characteristic nitrogen arrangement at positions 1, 2, and 4, along with the amino substituent at position 3 and the 3-methoxyphenyl group at position 5. The compound exhibits the typical properties of substituted triazoles, including potential tautomerism between different nitrogen protonation states.

Physical property characterization reveals a density of 1.304 grams per cubic centimeter and a predicted boiling point of 454.4 degrees Celsius at standard atmospheric pressure. The compound demonstrates a flash point of 228.6 degrees Celsius, indicating moderate thermal stability under standard conditions. Additional computational descriptors include a refractive index of 1.637 and a logarithmic partition coefficient of 0.99260, suggesting moderate lipophilicity characteristics.

Historical Development and Discovery Context

The development of 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine occurs within the broader historical context of triazole chemistry advancement. The 1,2,4-triazole scaffold has emerged as one of the most important five-membered heterocyclic frameworks due to its extensive biological activity profiles and synthetic accessibility. The systematic exploration of triazole derivatives gained significant momentum during the late twentieth century, driven by the recognition of their pharmaceutical potential and their ability to serve as bioisosteric replacements for other heterocyclic systems.

The synthesis of substituted aminotriazoles, including compounds bearing methoxyphenyl substituents, represents a natural progression in medicinal chemistry research aimed at developing novel therapeutic agents. The incorporation of amino functionality at the 3-position of the triazole ring provides opportunities for hydrogen bonding interactions and further derivatization, while the methoxyphenyl substituent introduces aromatic character and potential for π-π stacking interactions with biological targets. This combination of structural features reflects the systematic approach to drug design that characterizes modern pharmaceutical research.

Contemporary synthetic methodologies for triazole preparation have evolved significantly from classical approaches, with researchers developing diverse strategies including click chemistry protocols, metal-catalyzed cyclizations, and microwave-assisted synthesis techniques. These methodological advances have facilitated the preparation of structurally diverse triazole libraries, enabling the systematic exploration of structure-activity relationships within this heterocyclic class. The specific compound 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine benefits from these synthetic developments, allowing for efficient preparation and structural modification.

Position Within Triazole Derivative Taxonomy

Within the comprehensive taxonomy of triazole derivatives, 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine occupies a specific position as a substituted aminotriazole bearing aromatic substituents. The fundamental triazole scaffold exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole, with this compound belonging to the latter category. The 1,2,4-triazole ring system can exist in tautomeric equilibrium between 1H-form and 4H-form, with computational studies generally supporting preference for the 1H-tautomer.

The classification of this compound within aminotriazole derivatives distinguishes it from other functional classes such as triazole carboxylic acids, triazole thiols, and simple triazole hydrocarbons. The presence of the amino group at position 3 places it among the 3-aminotriazole subfamily, which demonstrates particular significance in medicinal chemistry applications. This structural classification is further refined by the presence of the 3-methoxyphenyl substituent at position 5, distinguishing it from related compounds bearing different aromatic substitution patterns.

Comparative analysis with related derivatives reveals structural relationships with compounds such as 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine and 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, which differ in the positional arrangement of the methoxy group on the aromatic ring. These positional isomers provide valuable insights into structure-activity relationships and the influence of substituent positioning on molecular properties. The specific 3-methoxy substitution pattern in the target compound represents a distinct entry point for biological activity optimization and synthetic elaboration.

The compound's position within the broader heterocyclic landscape reflects the general importance of nitrogen-containing ring systems in pharmaceutical chemistry. Literature surveys demonstrate that 1,2,4-triazoles and their derivatives exhibit comprehensive biological activities including antifungal, antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This broad spectrum of activity has led to the incorporation of triazole pharmacophores into numerous clinically approved medications, establishing the scaffold as a privileged structure in drug discovery.

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-7-4-2-3-6(5-7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMPUXCDDIAQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390684 | |

| Record name | 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289710-96-9 | |

| Record name | 3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289710-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Cyclocondensation of N-Arylsuccinimides and Aminoguanidine

Reaction Mechanism and Optimization

The most widely documented approach involves a two-step protocol utilizing N-(3-methoxyphenyl)succinimide and aminoguanidine hydrochloride under microwave irradiation. The first step synthesizes the succinimide intermediate via nucleophilic acyl substitution between 3-methoxyaniline and succinic anhydride in tetrahydrofuran (THF), catalyzed by N,N-diisopropylethylamine (DIPEA). Microwave irradiation at 180°C for 15 minutes achieves yields of 56–72% for analogous N-arylsuccinimides.

The second step involves cyclocondensation with aminoguanidine hydrochloride under microwave conditions (300 W, 180°C, 20 minutes ), facilitating triazole ring formation through dehydration and recyclization. This method is particularly effective for aromatic amines due to reduced side reactions compared to conventional heating.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 180°C | |

| Microwave Power | 300 W | |

| Yield Range | 65–78% (analogues) | |

| Purity (HPLC) | >95% |

Characterization and Tautomerism

The product exhibits annular tautomerism, with $$ ^1H $$ NMR (DMSO-d6) revealing two exchangeable singlets at δ 5.26 ppm (NH$$_2$$) and δ 10.21 ppm (NH), consistent with 1,2,4-triazole tautomeric forms. X-ray crystallography of analogous compounds confirms planar triazole rings and intermolecular hydrogen bonding networks.

One-Pot Green Synthesis from Hydrazides

Thiourea-Dimethyl Sulfate Mediated Route

A solvent-free, one-pot method employs 3-methoxybenzoic hydrazide , thiourea, and dimethyl sulfate under reflux. The reaction proceeds via in situ generation of a thioamide intermediate, followed by cyclization to form the triazole core. This method adheres to green chemistry principles, achieving yields of 83–95% for structurally related compounds.

Reaction Conditions:

- Temperature: 100–110°C

- Time: 4–6 hours

- Solvent: Water (for workup)

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Microwave-Assisted | 65–78 | >95 | 0.5 | High |

| One-Pot | 83–95 | 90–95 | 4–6 | Low |

The microwave method offers rapid synthesis but requires specialized equipment. The one-pot approach is cost-effective but less suitable for electron-deficient aryl amines.

Structural Confirmation and Analytical Data

Spectroscopic Profiles

Crystallographic Validation

Single-crystal X-ray diffraction of the analogous compound 5j (PubChem CID 605283) reveals a monoclinic crystal system with space group P2$$_1$$/c and hydrogen-bonded dimers stabilized by N–H⋯O interactions.

Chemical Reactions Analysis

Photocyclodehydrochlorination

Photochemical methods are critical for constructing helicene backbones. For hexahelicene derivatives:

-

Reaction : 1-Chloro-N-aryl-2-naphthamides undergo UV-induced cyclization to form aza[n]helicenes (n = 4–7) .

-

Key Feature : Methyl groups improve solubility and reduce aggregation during photocyclization.

Enantiomer Resolution and Stability

Chiral HPLC separation resolves enantiomers of methyl-substituted helicenes. For TMA7H :

-

HPLC Conditions :

-

Column: Chiralpak IG-3 (4.6 × 250 mm).

-

Mobile Phase: Hexane/2-propanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

-

Racemization Kinetics :

-

Activation energy: 41.0 kcal/mol (vs. 29.5 kcal/mol for unmethylated A7H).

-

Functionalization Reactions

Methyl groups enable further derivatization:

-

Electrophilic Substitution : Methyl-helicenes undergo regioselective halogenation or nitration at electron-rich positions.

-

Cross-Coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups without disrupting helicity .

Spectroscopic Characterization

-

¹H-NMR (TMA7H): Peaks at δ 3.86 (CH₃), δ 7.88 (N=CH), δ 10.83–11.45 (NH).

-

Circular Dichroism (CD) :

-

λ_max = 375 nm (Δε = ±120 M⁻¹cm⁻¹ for TMA7H vs. ±80 M⁻¹cm⁻¹ for A7H).

-

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

The 1,2,4-triazole scaffold has been extensively studied for its antifungal properties. Compounds derived from this structure exhibit significant activity against various fungal pathogens. For instance, research indicates that certain triazole derivatives show enhanced antifungal potency compared to traditional agents like fluconazole. Specifically, compounds with substitutions on the triazole ring have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.00097 μg/mL against Candida species .

Antibacterial Properties

In addition to antifungal effects, 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine exhibits promising antibacterial activity. Studies have shown that triazole derivatives can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structure-activity relationship (SAR) analyses reveal that modifications at specific positions on the triazole ring can significantly enhance antibacterial efficacy .

Antiviral and Anticancer Potential

Emerging studies suggest that triazole compounds may also possess antiviral properties. Some derivatives have been investigated for their potential in inhibiting viral replication processes. Furthermore, there is ongoing research into the anticancer activities of triazole derivatives, with preliminary findings indicating potential mechanisms of action that warrant further exploration .

Agrochemicals

The applications of 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine extend into agrochemicals as well. Triazole compounds are utilized as fungicides in agriculture due to their ability to inhibit fungal growth and reproduction. Their effectiveness against crop pathogens contributes to improved yield and quality of agricultural products .

Material Science

Corrosion Inhibition

Triazoles have been identified as effective corrosion inhibitors in various industrial applications. The presence of the triazole ring enhances the adsorption properties on metal surfaces, providing protective layers that mitigate corrosion processes .

Polymer Science

In polymer chemistry, 1,2,4-triazoles are explored for their role in developing new materials with enhanced properties. Their incorporation into polymer matrices can improve thermal stability and mechanical strength .

Summary of Findings

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where researchers found that modifications on the phenyl ring significantly affected both antifungal and antibacterial activities. For example, a derivative with a trifluoromethyl substitution exhibited enhanced antimicrobial efficacy compared to its parent compound .

Another study focused on the use of triazoles in agricultural settings demonstrated that certain formulations significantly reduced fungal infections in crops while maintaining safety profiles for non-target organisms .

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of 1,2,4-triazole derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects : Methoxy groups are electron-donating, which may increase electron density on the triazole ring, altering reactivity in nucleophilic substitutions compared to electron-withdrawing groups (e.g., chloro or nitro substituents) .

- Tautomerism : Crystallographic studies of 5-phenyl derivatives reveal that substituent position influences tautomeric forms (e.g., 3-phenyl vs. 5-phenyl tautomers), affecting hydrogen bonding and solid-state packing .

Key Observations:

- Anticancer Potential: Chloro- and nitro-substituted triazoles (e.g., Mn(II) complex in ) exhibit pronounced anticancer activity via ROS-mediated pathways. The methoxy-substituted target compound may follow similar mechanisms but requires empirical validation.

- Energetic Materials : Tetrazole-substituted triazoles () are prioritized for detonation velocity (>9000 m/s) due to nitrogen-rich backbones. The target compound lacks such groups, limiting its utility in this domain.

- Toxicity Profile : The parent compound Amitrole () shows low acute toxicity but chronic thyroid effects, suggesting substituents like methoxy may alter metabolic pathways.

Biological Activity

5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Structural Characteristics

The compound features a triazole ring fused with a methoxyphenyl group. This unique structure enhances its lipophilicity and potential interactions with various biological targets. The methoxy group is particularly notable for its role in modulating biological activity.

1. Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Research indicates that 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine exhibits significant antibacterial activity against a range of pathogens.

- Case Study : A study demonstrated that triazole compounds showed remarkable selectivity against Bacillus subtilis, which was resistant to nalidixic acid. The introduction of specific substituents enhanced their antibacterial efficacy through DNA-gyrase inhibition mechanisms .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | Antibacterial | TBD |

| 5-Amino-1H-1,2,4-triazole derivatives | Antimycobacterial | 3.25 (vs Isoniazid: 5) |

| N-Allyl derivative | Broad-spectrum antibacterial | 4–32 (vs Levofloxacin: 0.03–8) |

2. Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Research Findings : Various studies have indicated that triazoles can inhibit the growth of cancer cells by disrupting metabolic pathways essential for tumor survival. For instance, compounds with similar structures have been shown to reduce cell viability in multiple cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to the methoxy group, which may modulate immune responses.

- Research Evidence : Studies have reported that certain triazole derivatives exhibit significant anti-inflammatory activity in carrageenan-induced models. These compounds showed comparable effects to standard anti-inflammatory drugs .

The biological activities of 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways crucial for microbial and cancer cell survival.

- DNA Interaction : Molecular docking studies suggest that the triazole ring acts as a bioisostere to carboxylic acids, enhancing binding interactions with DNA gyrase and other targets .

Q & A

What are the preferred synthetic routes for 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence tautomeric outcomes?

Basic Research Focus

The compound can be synthesized via cyclization of thiosemicarbazides or through microwave-assisted methods, which improve reaction efficiency. For example, microwave synthesis reduces reaction times and enhances yields by promoting uniform heating . Post-synthesis, tautomerism (e.g., 3- vs. 5-amino substitutions on the triazole ring) must be addressed. Crystallization from polar solvents like ethanol favors specific tautomers, as shown in studies of analogous triazoles where solvent polarity and temperature stabilize planar conformations .

Advanced Consideration

Tautomeric equilibria can complicate structural characterization. To resolve this, employ X-ray crystallography to confirm the dominant tautomer in the solid state. Computational methods (e.g., DFT calculations) predict tautomeric stability in solution, guiding solvent selection for synthesis .

How do electronic and steric effects of the 3-methoxyphenyl substituent influence the compound’s reactivity in heterocyclic derivatization?

Basic Research Focus

The 3-methoxyphenyl group introduces steric hindrance and electron-donating effects, directing regioselectivity in reactions. For instance, nucleophilic substitution at the triazole’s 1-position is hindered, favoring modifications at the 5-amino group. This is analogous to 3-phenyl-1H-1,2,4-triazoles, where substituents at position 5 exhibit greater reactivity in forming Schiff bases or thiourea derivatives .

Advanced Consideration

To exploit electronic effects for derivatization, use directing groups (e.g., thioether linkages) to stabilize intermediates. For example, fluorobenzyl-thio derivatives of triazoles show enhanced stability in cross-coupling reactions, enabling access to fused heterocycles like triazolo-pyrimidines .

What analytical techniques are critical for resolving structural ambiguities arising from tautomerism in 1,2,4-triazole derivatives?

Basic Research Focus

Combined spectroscopic and crystallographic methods are essential. NMR (¹H/¹³C) identifies tautomeric ratios in solution, while X-ray diffraction provides definitive solid-state structures. For example, in 3(5)-phenyl-1,2,4-triazol-5(3)-amine, crystallography revealed co-crystallization of two tautomers, with hydrogen bonding dictating the packing arrangement .

Advanced Consideration

Dynamic NMR (DNMR) can quantify tautomeric exchange rates in solution. Pair this with variable-temperature studies to map energy barriers between tautomers. Computational models (e.g., molecular dynamics simulations) further validate experimental observations .

How can researchers address discrepancies in biological activity data for triazole derivatives across studies?

Basic Research Focus

Contradictions often arise from variations in tautomeric forms or impurity profiles. Standardize assay conditions (e.g., solvent, pH) to ensure consistency. For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine showed differing antimicrobial activity depending on the tautomer present during testing .

Advanced Consideration

Use orthogonal characterization (HPLC-MS, elemental analysis) to verify compound purity. For biological studies, employ isostructural analogs to isolate the effects of specific substituents. Meta-analyses of structure-activity relationships (SAR) across similar triazoles (e.g., 5-pyridinyl derivatives) can reconcile conflicting data .

What computational tools are effective for predicting and optimizing the synthesis of 1,2,4-triazole derivatives?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For instance, transition-state modeling for cyclization reactions identifies energy minima, reducing trial-and-error in synthesis . Machine learning models trained on reaction databases (e.g., Reaxys) prioritize viable routes for triazole functionalization, considering steric and electronic parameters.

Methodological Integration

Combine computational predictions with high-throughput experimentation (HTE). For example, automated screening of solvent and catalyst combinations accelerates optimization of cross-coupling reactions involving triazole amines .

How does the methoxy group’s position (meta vs. para) on the phenyl ring affect the compound’s physicochemical properties?

Advanced Research Focus

The meta-methoxy group enhances solubility via polar interactions while reducing π-stacking in the solid state. Compare with para-substituted analogs (e.g., 5-(4-methoxyphenyl)-1H-triazoles), which exhibit higher crystallinity due to symmetric packing . Solubility can be quantified via HPLC-derived logP values, while thermal gravimetric analysis (TGA) assesses stability differences.

Experimental Design

Synthesize isomeric pairs (meta/para) and compare their dissolution profiles in DMSO/water mixtures. Correlate with computational solubility parameters (e.g., COSMO-RS) for predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.